6-Methylflavone-8-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylflavone-8-acetic acid is a synthetic flavonoid derivative that has garnered attention due to its potential therapeutic and environmental applications. It is a member of the flavonoid family, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylflavone-8-acetic acid typically involves the condensation of 6-methylflavone with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 6-Methylflavone-8-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Due to its anticancer properties, 6-Methylflavone-8-acetic acid is being investigated as a potential therapeutic agent for treating various cancers.
Industry: The compound’s antioxidant properties make it useful in the food and cosmetic industries as a natural preservative and anti-aging agent.
Mechanism of Action
The mechanism by which 6-Methylflavone-8-acetic acid exerts its effects involves several pathways:
Cytotoxicity: The compound is cytotoxic to tumor cells, particularly in solid tumors, by inducing cell death through various mechanisms.
Immunomodulation: It stimulates natural killer cell activity and induces the production of interferon α, enhancing the immune response against tumors.
Vascular Disruption: One of its most notable properties is its ability to reduce tumor blood flow, leading to hemorrhagic necrosis of the tumor.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(6-methyl-4-oxo-2-phenylchromen-8-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-7-13(9-17(20)21)18-14(8-11)15(19)10-16(22-18)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDPYVSPUBJYGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236535 |
Source
|
Record name | 6-Methylflavone-8-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87626-74-2 |
Source
|
Record name | 6-Methylflavone-8-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylflavone-8-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.